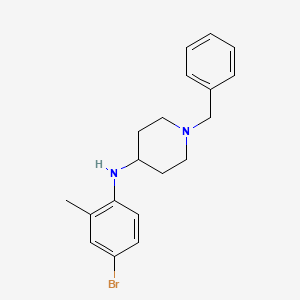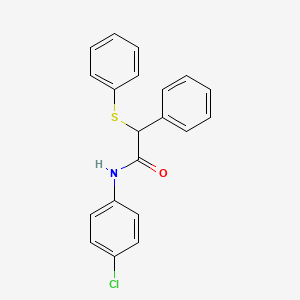
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 4-bromo-2-methylphenyl group attached to the piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the 4-Bromo-2-Methylphenyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability and efficiency.
化学反应分析
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting neurological disorders.
作用机制
The mechanism of action of 1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing neurotransmission and potentially providing therapeutic benefits for neurological disorders .
相似化合物的比较
1-Benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant and acts as a dopamine reuptake inhibitor.
4-Bromo-N-methylbenzylamine: This compound is structurally similar but lacks the piperidine ring, which may result in different chemical and biological properties.
属性
IUPAC Name |
1-benzyl-N-(4-bromo-2-methylphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-13-17(20)7-8-19(15)21-18-9-11-22(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNAPQHULLWJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Methylphenoxy)ethylamino]ethylcarbamodithioic acid](/img/structure/B4992951.png)
![6-methyl-5-[5-(1-methylcyclopropyl)-1,2,4-oxadiazol-3-yl]-2-(2-methyl-3-furoyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4992956.png)

![3-[1-[3-(Dimethylamino)benzoyl]piperidin-3-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one](/img/structure/B4992970.png)
![methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate](/img/structure/B4992979.png)
![ethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4992985.png)
![2-{5-[(2-hydroxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B4993002.png)
![N-[4-(piperidine-1-carbonyl)phenyl]-5-propylthiophene-3-carboxamide](/img/structure/B4993008.png)
![1-[4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methylamino]piperidin-1-yl]ethanone](/img/structure/B4993013.png)
![N,N-dimethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4993027.png)
![6-chloro-3-[(1H-indazol-5-ylamino)methyl]-4H-chromen-4-one](/img/structure/B4993032.png)
![6-[(2-hydroxyethyl)amino]-2-methyl-2-heptanol](/img/structure/B4993043.png)
![4-[4-(4-butoxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4993056.png)
